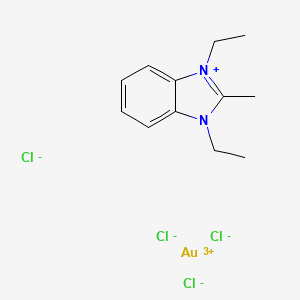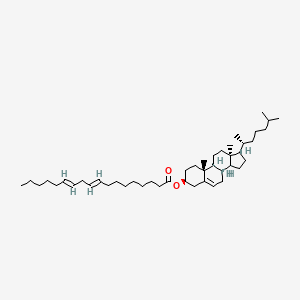
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C12H9NO8S2.2Na. It is a derivative of naphthalene, characterized by the presence of acetylamino and hydroxyl groups, as well as two sulfonate groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the acetylation of 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of optical brighteners and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another naphthalene derivative used in the textile industry.
4-Acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid: A thiol-reactive reagent used in protein labeling.
Uniqueness
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual sulfonate groups enhance its solubility, making it suitable for various aqueous applications, while the acetylamino and hydroxyl groups provide versatile sites for chemical modifications.
Propriétés
Numéro CAS |
84000-85-1 |
|---|---|
Formule moléculaire |
C12H9NNa2O8S2 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
disodium;4-acetamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Clé InChI |
UAIOLVXRKBZLFO-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


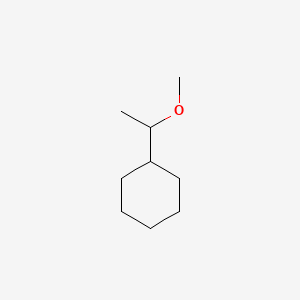
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
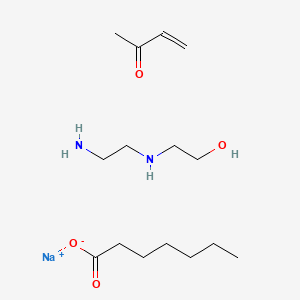
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

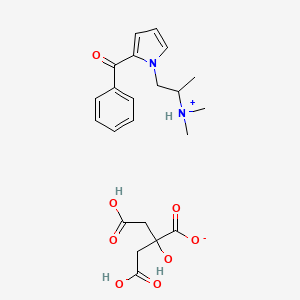
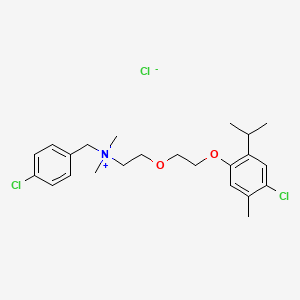
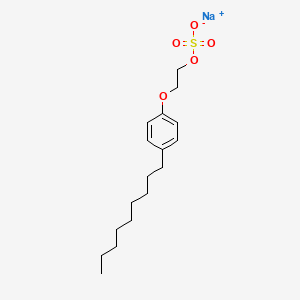
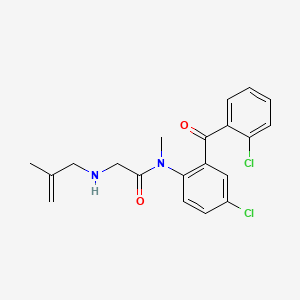
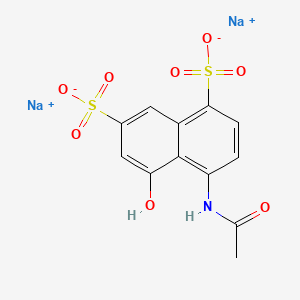
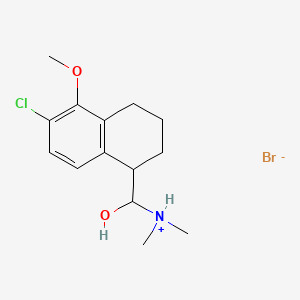
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
